An In-depth Technical Guide to the Physical and Chemical Properties of Tributylphosphine
An In-depth Technical Guide to the Physical and Chemical Properties of Tributylphosphine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tributylphosphine (PBu₃) is a versatile organophosphorus compound widely employed in organic synthesis and catalysis. Its unique combination of strong nucleophilicity, reducing capabilities, and efficacy as a ligand for transition metals makes it an invaluable reagent in academic and industrial research. This technical guide provides a comprehensive overview of the physical and chemical properties of tributylphosphine, supported by structured data, detailed experimental protocols, and visualizations of key reaction pathways.
Physical Properties
Tributylphosphine is a colorless to yellowish, oily liquid characterized by a strong, garlic-like, or nauseating odor.[1][2] Due to its sensitivity to atmospheric oxygen, it is typically handled using air-free techniques.[1] Key physical properties are summarized in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C₁₂H₂₇P | [3] |
| Molar Mass | 202.32 g/mol | [1] |
| Appearance | Colorless to yellowish oily liquid | [1][2] |
| Odor | Strong, garlic-like, nauseating | [1][2] |
| Density | 0.81 - 0.82 g/mL at 25 °C | [1][4] |
| Melting Point | -60 to -65 °C | [5] |
| Boiling Point | 240 °C at 760 mmHg; 150 °C at 50 mmHg | [3][5] |
| Flash Point | -17 °C | [6] |
| Autoignition Temperature | 200 °C | [6] |
| Solubility | Insoluble in water; Soluble in most organic solvents. | [2][3] |
| Vapor Density | 9 (vs air) | [4] |
| Refractive Index (n₂₀/D) | 1.462 | [4] |
Chemical Properties and Reactivity
Tributylphosphine's chemical behavior is dominated by the lone pair of electrons on the phosphorus atom, which imparts both nucleophilic and basic characteristics. It is a potent reducing agent and a highly effective ligand in transition metal catalysis.
Oxidation
Tributylphosphine reacts rapidly with atmospheric oxygen and other oxidizing agents to form tributylphosphine oxide.[1] This reaction is exothermic and can be vigorous, contributing to its pyrophoric nature.[3][6] For this reason, it must be handled under an inert atmosphere such as nitrogen or argon.[1]
Reaction with Oxygen: 2 P(C₄H₉)₃ + O₂ → 2 O=P(C₄H₉)₃
Role as a Reducing Agent
Tributylphosphine is a versatile reducing agent in organic synthesis.[7]
It is widely used for the cleavage of disulfide bonds in proteins and other organic molecules.[8] The reaction is efficient and proceeds under mild conditions.
General Reaction: R-S-S-R' + PBu₃ + H₂O → R-SH + R'-SH + O=PBu₃
Tributylphosphine is an effective phosphine reagent in the Staudinger reaction, which reduces azides to amines.[9][10] The reaction proceeds via the formation of an iminophosphorane intermediate, which is then hydrolyzed to the corresponding amine and tributylphosphine oxide.[10]
General Reaction: R-N₃ + PBu₃ → R-N=PBu₃ + N₂ R-N=PBu₃ + H₂O → R-NH₂ + O=PBu₃
Nucleophilicity
As a strong nucleophile, tributylphosphine participates in a variety of organic transformations.[3][7]
It can catalyze the Michael addition of various nucleophiles to electron-deficient alkenes.[11]
Tributylphosphine can be used in the Mitsunobu reaction for the conversion of alcohols to esters, ethers, and other functional groups with inversion of stereochemistry.[12][13]
Ligand in Catalysis
Tributylphosphine serves as an important ligand for transition metal catalysts, particularly in industrial processes like hydroformylation.[1][14] Its steric and electronic properties can influence the activity and selectivity of the catalytic system.[11]
Experimental Protocols
Handling and Safety Precautions
Tributylphosphine is a hazardous substance and must be handled with appropriate safety measures.
-
Inert Atmosphere: Due to its reactivity with air, all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[1]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[6]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of its strong-smelling and toxic vapors.[6]
-
Fire Safety: It is highly flammable; keep away from ignition sources.[6] Use a dry chemical, carbon dioxide, or foam fire extinguisher.[15]
-
Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and dispose of it as hazardous waste.[16]
General Protocol for the Reduction of Disulfides
This protocol provides a general method for the reduction of a disulfide bond using tributylphosphine.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the disulfide-containing compound in a suitable solvent (e.g., a mixture of water and an organic solvent like isopropanol to aid solubility).
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Addition of Tributylphosphine: Add tributylphosphine (typically 1.1 to 1.5 equivalents per disulfide bond) to the solution via a syringe.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by techniques such as TLC or LC-MS. Reactions are often complete within 1-2 hours.
-
Workup: Upon completion, the reaction mixture can be worked up by extraction. The tributylphosphine oxide byproduct is often soluble in the organic phase and can be removed through subsequent purification steps like column chromatography.
General Protocol for the Staudinger Reaction
This protocol outlines the general procedure for the reduction of an azide to an amine.
-
Reaction Setup: Dissolve the azide in a suitable anhydrous solvent (e.g., THF, diethyl ether) in a flame-dried, round-bottom flask under an inert atmosphere.
-
Addition of Tributylphosphine: Add tributylphosphine (1.0 to 1.2 equivalents) dropwise to the stirred solution at room temperature.
-
Formation of Iminophosphorane: Stir the reaction mixture at room temperature. The formation of the iminophosphorane is usually accompanied by the evolution of nitrogen gas. The reaction can be monitored by TLC or IR spectroscopy (disappearance of the azide peak).
-
Hydrolysis: Once the formation of the iminophosphorane is complete, add water to the reaction mixture and continue stirring until the hydrolysis is complete (as monitored by TLC or LC-MS).
-
Workup and Purification: The reaction mixture is typically concentrated, and the resulting residue is purified by column chromatography to separate the amine product from the tributylphosphine oxide byproduct.
Conclusion
Tributylphosphine is a powerful and versatile reagent in the arsenal of synthetic chemists. Its distinct physical and chemical properties, particularly its strong reducing and nucleophilic nature, enable a wide range of chemical transformations. A thorough understanding of its properties and adherence to strict safety and handling protocols are paramount for its effective and safe utilization in the laboratory. This guide provides a foundational understanding for researchers, scientists, and drug development professionals to leverage the full potential of tributylphosphine in their work.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. research.uga.edu [research.uga.edu]
- 3. benchchem.com [benchchem.com]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. Tributylphosphine - Wikipedia [en.wikipedia.org]
- 6. Staudinger Reaction | NROChemistry [nrochemistry.com]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. Tributylphosphine | C12H27P | CID 13831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Michael additions catalyzed by phosphines. An overlooked synthetic method [organic-chemistry.org]
- 12. fishersci.com [fishersci.com]
- 13. A phosphine-based redox method for direct conjugation of disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tributylphosphine synthesis - chemicalbook [chemicalbook.com]
- 15. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
